molecular formula C12H10N4O B1594994 3-Benzylhypoxanthine CAS No. 3649-39-6

3-Benzylhypoxanthine

Cat. No.: B1594994
CAS No.: 3649-39-6
M. Wt: 226.23 g/mol
InChI Key: CSUJRAOXOXPOHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzylhypoxanthine is a purine derivative that has garnered attention due to its potential therapeutic and environmental applications This compound is structurally related to hypoxanthine, a naturally occurring purine base found in nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylhypoxanthine typically involves the alkylation of hypoxanthine. One common method is the reaction of hypoxanthine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 3-Benzylhypoxanthine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzylated xanthine derivatives.

    Reduction: Reduction reactions can convert it back to hypoxanthine or other reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products:

    Oxidation: Benzylated xanthine derivatives.

    Reduction: Hypoxanthine or other reduced forms.

    Substitution: Benzyl-substituted derivatives with different functional groups.

Scientific Research Applications

3-Benzylhypoxanthine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in purine metabolism and potential as a biomarker for various diseases.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 3-Benzylhypoxanthine involves its interaction with purine metabolism pathways. It acts as a purine nucleoside phosphorylase inhibitor, affecting the salvage pathway of nucleic acid synthesis . This inhibition can lead to the accumulation of certain metabolites, which may have therapeutic effects in conditions such as cancer and autoimmune diseases.

Comparison with Similar Compounds

    Hypoxanthine: The parent compound, naturally occurring in nucleic acids.

    Xanthine: Another purine derivative involved in nucleic acid metabolism.

    Theobromine: A methylxanthine with stimulant properties found in cocoa and tea.

Uniqueness: 3-Benzylhypoxanthine is unique due to the presence of the benzyl group, which enhances its chemical stability and potential biological activity. This structural modification allows it to interact differently with biological targets compared to its parent compound, hypoxanthine.

Properties

IUPAC Name

3-benzyl-7H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c17-12-10-11(14-7-13-10)16(8-15-12)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUJRAOXOXPOHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=O)C3=C2N=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30290699
Record name 3-Benzylhypoxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3649-39-6
Record name NSC70426
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70426
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Benzylhypoxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzylhypoxanthine
Reactant of Route 2
Reactant of Route 2
3-Benzylhypoxanthine
Reactant of Route 3
3-Benzylhypoxanthine
Reactant of Route 4
3-Benzylhypoxanthine
Reactant of Route 5
Reactant of Route 5
3-Benzylhypoxanthine
Reactant of Route 6
3-Benzylhypoxanthine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.